molecular formula C19H22N2O4 B11275205 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11275205
M. Wt: 342.4 g/mol
InChI Key: KKRWSQIZRHCBHL-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylphenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate amide.

    Etherification: The intermediate is then subjected to etherification using ethylene glycol or a similar reagent under acidic or basic conditions to introduce the ethoxy group.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenylacetic acid under dehydrating conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studied for its ability to bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the additional functional groups.

    4-Methylphenylacetic Acid: Contains the methylphenyl group but lacks the amide and ethoxy linkages.

    N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the ethoxy and methylphenyl groups.

Uniqueness

2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C19H22N2O4/c1-14-3-7-16(8-4-14)21-19(23)13-25-12-18(22)20-11-15-5-9-17(24-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

KKRWSQIZRHCBHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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